6-methyl-2,3-dihydro-1H-indole
Overview
Description
6-methyl-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Diverse Synthesis Methods: A method for synthesizing hexahydropyrrolo[2,3-b]indoles demonstrates the addition of molecular diversity onto the pyrrolo[2,3-b]indole ring system, highlighting the versatility of indole derivatives in chemical synthesis (Kawasaki et al., 2005).
- Functionalization Through Reactions: The reaction of indoles with 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one showcases the functionalization capabilities of indole derivatives, leading to diverse chemical structures (Usachev et al., 2018).
Bioactivity and Applications
- Antifungal and Antimalarial Activities: Indole derivatives isolated from Monodora and Isolona species exhibit significant antifungal and antimalarial activities, indicating their potential in drug discovery (Nkunya et al., 2004).
- Antioxidant Properties: Research on the antioxidant properties of various indole derivatives, including the protection of erythrocytes and DNA against radical-induced oxidation, underscores the potential therapeutic applications of these compounds (Zhao & Liu, 2009).
Material Science and Photophysical Properties
- Fluorescent Properties for Probes: New fluorescent indole derivatives synthesized from β-bromodehydroamino acids and their interaction with fluoride anions demonstrate the utility of indole derivatives in developing fluorescent probes and sensors (Pereira et al., 2010).
Future Directions
Indoles and their derivatives, including “6-methyl-2,3-dihydro-1H-indole”, have shown various biologically vital properties and have attracted increasing attention in recent years . They have potential therapeutic applications in treating cancer cells, microbes, and different types of disorders in the human body . Future research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Mechanism of Action
Target of Action
6-Methylindoline, also known as 6-methyl-2,3-dihydro-1H-indole, is a derivative of indole . Indoles are known to interact with a variety of targets, including proteins and enzymes, often serving as a hydrogen bond donor to the target protein . The indole motif is a privileged fragment in drug discovery, boasting more than 17 marketed indole-containing drugs, with the majority of them as kinase inhibitors . .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonding and π-π stacking . The NH group on indole often functions as a hydrogen bond donor with the drug target protein . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Analysis
Biochemical Properties
6-Methyl-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic compounds . The interactions between this compound and these biomolecules are primarily based on its aromatic nature and the presence of a nitrogen atom, which allows for hydrogen bonding and π-π interactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication . Additionally, they can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, indole-3-acetic acid, a related compound, is known to act as a plant hormone that regulates growth and development .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, they can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their degradation products can also exhibit biological activity . Long-term studies in vitro and in vivo have shown that indole derivatives can have sustained effects on cellular processes, including gene expression and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, indole derivatives can exhibit therapeutic effects, such as antiviral and anticancer activities . At high doses, they can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. Indole derivatives are known to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, indole-3-acetic acid is metabolized by specific enzymes in plants, leading to the production of other bioactive compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Indole derivatives can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on their chemical properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For instance, indole derivatives can localize to the nucleus, where they interact with DNA and transcription factors to regulate gene expression .
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHSHGUXLJLVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480304 | |
Record name | 6-Methylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86911-82-2 | |
Record name | 6-Methylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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